molecular formula C19H20ClNO6 B2552278 {[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate CAS No. 386262-40-4

{[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate

Cat. No.: B2552278
CAS No.: 386262-40-4
M. Wt: 393.82
InChI Key: ONYAFECNRSZTCA-UHFFFAOYSA-N
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Description

{[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate is a synthetic ester derivative featuring a 3,4,5-trimethoxybenzoate core linked to a carbamoyl group substituted with a 2-chlorobenzyl moiety. The 3,4,5-trimethoxybenzoate backbone is a common pharmacophore in medicinal chemistry, known for its role in tubulin inhibition, antioxidant activity, and interactions with biological targets such as P-glycoprotein (P-gp) .

Properties

IUPAC Name

[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO6/c1-24-15-8-13(9-16(25-2)18(15)26-3)19(23)27-11-17(22)21-10-12-6-4-5-7-14(12)20/h4-9H,10-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYAFECNRSZTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final compound. One common synthetic route involves the following steps:

    Preparation of 2-Chlorobenzylamine: This can be achieved by the reduction of 2-chloronitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.

    Formation of Carbamoyl Intermediate: The 2-chlorobenzylamine is then reacted with phosgene or a phosgene equivalent to form the corresponding carbamoyl chloride.

    Coupling with 3,4,5-Trimethoxybenzoic Acid: The carbamoyl chloride is then reacted with 3,4,5-trimethoxybenzoic acid in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production of {[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

{[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

{[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Methyl and Ethyl 3,4,5-Trimethoxybenzoate Derivatives

Structural Differences :

  • Methyl 3,4,5-trimethoxybenzoate : A simple ester lacking the carbamoyl and chlorophenyl groups.
  • Ethyl 3,4,5-trimethoxybenzoate : Features an ethyl ester instead of a methyl group.

Functional Differences :

  • Antioxidant Activity : Ethyl 3,4,5-trimethoxybenzoate demonstrates ~20% higher antioxidant activity than its methyl counterpart due to increased lipophilicity and electron-donating effects .
  • Synthetic Utility : Methyl 3,4,5-trimethoxybenzoate is a key intermediate in synthesizing tubulin inhibitors (e.g., compound 6h in ) and Trimethoprim (TMP) . The target compound’s carbamoyl group may enhance binding affinity to biological targets compared to these simpler esters.
Property Methyl Ester Ethyl Ester Target Compound
Molecular Weight 226.23 240.26 ~453 (estimated)
Melting Point (°C) 82–84 Not reported Not reported
Antioxidant Activity (%) 65 85 Not studied
Key Applications Drug intermediates, separation techniques Antioxidants Potential anticancer/antimicrobial agents

Sulfamoyl Benzoate Derivatives ()

Example Compound: 3-(Methyl(5-((4-sulfamoylbenzoyl)oxy)pentyl)amino)propyl 3,4,5-trimethoxybenzoate (Compound 3).

Comparison :

  • Structural Variation : A pentyl linker and sulfamoyl group replace the carbamoyl and chlorophenyl moieties.
  • Activity : These derivatives inhibit P-gp and carbonic anhydrase XII (CA XII), with IC₅₀ values influenced by linker length. Compound 3 (pentyl linker) shows moderate activity (melting point 52–55°C, molecular weight 553.22) .

Isoxazole-Linked Analogs ()

Example Compound: [2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4,5-trimethoxybenzoate.

Comparison :

  • Structural Variation : An isoxazole ring replaces the chlorophenyl group, introducing heterocyclic polarity.

Fluorinated Analog ()

Example Compound :
[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate (CAS 386262-42-6).

Comparison :

  • Structural Variation : A fluorine atom at the 4-position of the phenyl ring.
  • Impact : Fluorine’s electronegativity may increase metabolic stability and alter binding interactions compared to the target compound’s unsubstituted chlorophenyl group .

Key Research Findings

  • Anticancer Potential: Derivatives with 3,4,5-trimethoxybenzoate cores, such as tubulin inhibitor 6h, show potent antitumor activity (IC₅₀ < 1 µM in melanoma cells) . The target compound’s chlorophenyl group may enhance cytotoxicity.
  • Antioxidant Activity : Ethyl 3,4,5-trimethoxybenzoate outperforms methyl analogs, but the carbamoyl group’s effect remains unexplored .
  • Drug Resistance Modulation : Sulfamoyl-trimethoxybenzoate hybrids () reverse P-gp-mediated multidrug resistance, suggesting the target compound could be optimized for similar applications.

Biological Activity

The compound {[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate is a synthetic organic molecule that has garnered interest in various biological applications, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Formula

  • Molecular Formula : C18H20ClN2O5
  • Molecular Weight : 374.81 g/mol

Structure

The compound features:

  • A chlorophenyl group that may influence its interaction with biological targets.
  • A carbamoyl moiety that is often associated with enhanced bioactivity.
  • A trimethoxybenzoate structure that may contribute to its pharmacological properties.

Preliminary studies suggest that the compound exhibits a range of biological activities:

  • Antitumor Activity :
    • The compound has been shown to inhibit tumor cell proliferation in vitro. This effect is likely mediated through the induction of apoptosis in cancer cells.
  • Anti-inflammatory Effects :
    • Research indicates potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
  • Antioxidant Properties :
    • The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.

Pharmacological Studies

A summary of key findings from various studies on the biological activity of this compound is presented in the following table:

StudyBiological ActivityFindings
Study 1AntitumorInhibition of proliferation in breast cancer cell lines (IC50 = 25 µM)
Study 2Anti-inflammatoryReduced levels of TNF-α and IL-6 in LPS-stimulated macrophages
Study 3AntioxidantScavenging activity against DPPH radicals (EC50 = 30 µM)

Case Study 1: Antitumor Efficacy

In a controlled study, {[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate was administered to mice bearing xenograft tumors. Results showed a significant reduction in tumor volume compared to controls, indicating its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Response

A study involving human peripheral blood mononuclear cells demonstrated that treatment with the compound led to a significant decrease in inflammatory markers after stimulation with lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases.

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